molecular formula C10H13F3N4 B2919212 N-methyl-1-(pyrazin-2-yl)-N-(2,2,2-trifluoroethyl)azetidin-3-amine CAS No. 2380088-60-6

N-methyl-1-(pyrazin-2-yl)-N-(2,2,2-trifluoroethyl)azetidin-3-amine

Cat. No.: B2919212
CAS No.: 2380088-60-6
M. Wt: 246.237
InChI Key: SCLBEJOTFVRWEY-UHFFFAOYSA-N
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Description

N-methyl-1-(pyrazin-2-yl)-N-(2,2,2-trifluoroethyl)azetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyrazin-2-yl)-N-(2,2,2-trifluoroethyl)azetidin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazin-2-yl Group: This step might involve nucleophilic substitution or coupling reactions.

    Addition of the N-methyl and N-(2,2,2-trifluoroethyl) Groups: These groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyrazin-2-yl)-N-(2,2,2-trifluoroethyl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrazin-2-yl)-N-(2,2,2-trifluoroethyl)azetidin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.

    Pyrazine Derivatives: Compounds with pyrazine rings but different functional groups.

    Trifluoroethyl Compounds: Compounds with trifluoroethyl groups but different core structures.

Uniqueness

N-methyl-1-(pyrazin-2-yl)-N-(2,2,2-trifluoroethyl)azetidin-3-amine is unique due to the combination of its azetidine ring, pyrazin-2-yl group, and trifluoroethyl group. This unique structure might confer specific chemical properties and biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

N-methyl-1-pyrazin-2-yl-N-(2,2,2-trifluoroethyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c1-16(7-10(11,12)13)8-5-17(6-8)9-4-14-2-3-15-9/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLBEJOTFVRWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)C1CN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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